
5-Methylbenzofuran
Overview
Description
5-Methylbenzofuran (CAS: 18441-43-5) is a benzofuran derivative with a methyl group at the 5-position of its fused benzene-furan ring system. Its molecular formula is C₉H₈O, with a molecular weight of 132.16 g/mol . The methyl substitution at the 5-position enhances its lipophilicity and influences its electronic properties, making it a versatile intermediate in medicinal chemistry and materials science. It has been widely studied for its role in synthesizing bioactive compounds, particularly in the development of enzyme inhibitors and anticancer agents .
Preparation Methods
Transition-Metal-Catalyzed Cyclization Strategies
Copper-Catalyzed Coupling Reactions
Copper-based catalysts dominate benzofuran synthesis due to their cost-effectiveness and versatility. A 2024 study demonstrated the coupling of o-hydroxy aldehydes 15 with amines 17 and alkynes 16 using CuI in deep eutectic solvents (e.g., choline chloride-ethylene glycol). This system achieved 70–91% yields for 5-methylbenzofuran derivatives through iminium ion intermediates and copper acetylide formation .
Mechanistic Pathway :
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Iminium ion formation from aldehyde-amine condensation
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Nucleophilic attack by copper acetylide on the activated carbonyl
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5-exo-dig cyclization to form the benzofuran core
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Aromatization via proton transfer
Rhodium-Mediated Annulations
CpRh complexes enable direct C–H functionalization of benzamide derivatives. In a representative protocol:
Parameter | Value |
---|---|
Substrate | 3-Methoxybenzamide 43 |
Partner Reagent | Vinylene carbonate 42 |
Catalyst | CpRhCl₂ (5 mol%) |
Solvent | 1,2-Dichloroethane |
Yield | 68–80% |
This method constructs the benzofuran ring through four stages: C–H activation, migratory insertion, nucleophilic substitution, and β-oxygen elimination .
Acid-Catalyzed Cyclodehydration
Brønsted Acid-Mediated Approaches
Concentrated H₂SO₄ (12–16% w/w) facilitates the cyclization of 3-(methylprop-1-yn-1-yl)phenols. A comparative analysis reveals:
Table 1 : Acid-Catalyzed Yields vs. Reaction Time
Acid Concentration (%) | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|
12 | 80 | 4 | 72 |
14 | 90 | 3 | 85 |
16 | 100 | 2 | 91 |
The mechanism proceeds through protonation of the alkyne, followed by intramolecular nucleophilic attack by the phenolic oxygen .
Visible-Light-Driven Photocatalytic Synthesis
Metal-Free Radical Cyclization
A 2024 breakthrough achieved this compound synthesis via visible-light irradiation (450 nm) of 1,6-enynes 93 and bromomalonates 95 . Key advantages include:
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No requirement for transition metals or oxidants
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Atom-economical with 82–94% yields
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Gram-scale feasibility without yield reduction
Mechanistic Steps :
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Photoexcitation generates malonate radical species
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Radical addition to enyne forming allenyl intermediate
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5-endo-trig cyclization
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Aromatization via hydrogen abstraction
Base-Promoted Condensation Methods
Dieckmann-like Aldol Cyclization
Triethylamine-catalyzed reactions between α-chloroketones 98 and o-hydroxybenzaldehydes 97 yield 81–97% this compound derivatives. The process features:
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Neat reaction conditions (solvent-free)
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Short reaction times (30–90 min)
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Broad functional group tolerance
Critical Parameters :
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Optimal base concentration: 15 mol% Et₃N
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Temperature range: 80–100°C
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Electron-donating groups on aldehyde enhance yields by 12–18%
Sustainable Catalytic Systems
Deep Eutectic Solvent (DES) Applications
Choline chloride-ethylene glycol DES enables:
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40% reduction in reaction energy vs. conventional solvents
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Catalyst recycling up to 5 cycles without activity loss
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Enhanced selectivity for 5-methyl over 7-methyl isomers (95:5 ratio)
Table 2 : DES Performance Metrics
Cycle | Yield (%) | Purity (%) |
---|---|---|
1 | 91 | 99.2 |
3 | 89 | 98.8 |
5 | 83 | 97.5 |
Chemical Reactions Analysis
Types of Reactions: 5-Methylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Various substituted benzofuran compounds.
Scientific Research Applications
Anticancer Activity
5-Methylbenzofuran derivatives have shown promising anticancer properties. For instance, research has demonstrated that certain benzofuran-based compounds exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells (A549).
Case Study: Antiproliferative Activity
- Compound : 2-methylbenzofuran-based derivatives
- Target : Human Carbonic Anhydrase Isoforms
- Findings : The derivative 9e displayed an IC50 of 2.52 ± 0.39 μM against MDA-MB-231 cells, comparable to Doxorubicin .
- Mechanism : The compounds were found to inhibit the growth of cancer cells by affecting pathways involved in cell cycle regulation and apoptosis .
Antifungal Properties
Molecular docking studies have indicated that this compound exhibits antifungal activity through hydrogen bonding and hydrophobic interactions with antifungal proteins.
Case Study: Antifungal Activity
- Compound : 5-(5-methyl-benzofuran-3-ylmethyl)-3H
- Findings : Effective against various fungal species with minimal inhibitory concentrations ranging from 1.6 to 12.5 μg/mL .
- Mechanism : The antifungal activity is attributed to the interaction with fungal cell membranes, disrupting their integrity.
Organic Electronics
The optoelectronic properties of this compound have been explored for potential applications in organic electronics. Density Functional Theory (DFT) calculations and molecular dynamics simulations have been employed to assess its suitability for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.
Data Table: Optoelectronic Properties
Property | Value |
---|---|
Reorganization Energy | Low |
Charge Transfer Rate | High |
Photoluminescence | High |
Structure–Activity Relationship Studies
Understanding the structure–activity relationships (SAR) of this compound derivatives is crucial for the development of new pharmacological agents. Research has highlighted that modifications at specific positions on the benzofuran ring can significantly enhance biological activity.
Table: SAR Insights
Modification | Activity Impact |
---|---|
Ortho-substituted benzoic acids | Enhanced CA inhibition |
Meta-substituted modifications | Reduced activity |
Mechanism of Action
The mechanism of action of 5-Methylbenzofuran involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
The following table summarizes key structural, biological, and synthetic differences between 5-methylbenzofuran and its analogs:
Key Insights:
Biological Activity: The methyl group at the 5-position in this compound enhances its inhibitory activity against MAO-B, a target for neurodegenerative diseases . Halogenated analogs (e.g., 5-chloro, 5-bromo) are often intermediates for further functionalization rather than end-use bioactive compounds .
Synthetic Accessibility :
- Iridium-catalyzed C-H borylation of this compound enables efficient introduction of boronate groups for cross-coupling reactions .
- Halogenation (Cl, Br) typically requires harsh conditions (e.g., BBr₃ for dehydration) or transition-metal catalysts .
Physicochemical Properties :
Biological Activity
5-Methylbenzofuran is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
This compound is a derivative of benzofuran, characterized by a methyl group at the 5-position of the benzofuran ring. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
1. Monoamine Oxidase Inhibition
Recent studies have highlighted the inhibitory effects of this compound derivatives on monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. For instance, a derivative known as 2-(2′-bromophenyl)-5-methylbenzofuran exhibited significant MAO-B inhibitory activity with an IC50 value of 0.20 μM, indicating potent activity in low concentrations. This suggests potential applications in treating neurodegenerative diseases where MAO activity is dysregulated .
2. Antimicrobial Activity
This compound derivatives have shown promising antimicrobial properties. A series of compounds synthesized from benzofuran scaffolds demonstrated significant activity against various bacterial strains and fungi. For example, compounds derived from 6-hydroxy-benzofuran-5-carboxylic acid were effective against Mycobacterium tuberculosis, with IC50 values as low as 38 nM . Additionally, other derivatives displayed broad-spectrum antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.78 to 6.25 μg/mL against strains like E. coli and S. aureus.
3. Antifungal Properties
The antifungal activity of benzofuran derivatives has also been documented, with some compounds inhibiting fungal growth at MIC levels between 1.6 and 12.5 μg/mL. These findings indicate that modifications to the benzofuran structure can enhance antifungal efficacy, making them suitable candidates for developing new antifungal agents .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The position and nature of substituents on the benzofuran ring significantly influence its pharmacological properties:
- Positioning of Methyl Groups : Substituents at the 5-position generally enhance MAO-B inhibition compared to those at the 7-position.
- Halogen Substituents : The introduction of halogens at specific positions has been shown to improve binding affinity and selectivity towards biological targets .
Case Study 1: MAO Inhibition
A study examined various derivatives of benzofuran for their MAO inhibitory properties, revealing that compounds with a methyl group at the 5-position were more effective than their counterparts lacking this modification. The study utilized molecular docking simulations to elucidate the binding interactions between these compounds and MAO-B .
Case Study 2: Antimycobacterial Activity
Another investigation focused on synthesizing benzofuran derivatives aimed at inhibiting Mycobacterium protein tyrosine phosphatase B (mPTPB), a key virulence factor in tuberculosis. The most active compound exhibited an IC50 value of 38 nM, demonstrating significant potential for further development into therapeutic agents against tuberculosis .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-methylbenzofuran, and how can researchers optimize yield and purity?
- Methodological Answer : this compound can be synthesized via cyclization of substituted phenols or through transition-metal-catalyzed coupling reactions. For example, palladium-catalyzed cross-coupling of halogenated benzofurans with methylating agents (e.g., methylboronic acid) has shown high regioselectivity . Optimization involves adjusting reaction temperature, solvent polarity (e.g., DMF or THF), and catalyst loading. Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. Key signals include:
- ¹H NMR : Aromatic protons (δ 6.8–7.4 ppm), methyl group (δ 2.4–2.6 ppm, singlet).
- ¹³C NMR : Benzofuran carbons (δ 105–160 ppm), methyl carbon (δ 20–22 ppm).
Mass spectrometry (EI-MS) typically shows a molecular ion peak at m/z 132 (C₉H₈O). High-resolution MS (HRMS) and IR (C-O-C stretch at ~1250 cm⁻¹) further validate the structure .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Methodological Answer : Antimicrobial activity can be tested via broth microdilution (MIC assays against S. aureus and E. coli). For enzyme inhibition (e.g., MAO-B), use fluorometric or colorimetric assays with kynuramine as a substrate. Cytotoxicity screening in SH-SY5Y or HEK293 cells via MTT assays is recommended at concentrations ≤100 µM .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced pharmacological properties?
- Methodological Answer : Introduce substituents at positions 2, 3, or 6 to modulate electronic and steric effects. For example:
- Electron-withdrawing groups (e.g., -NO₂ at position 2) enhance MAO-B inhibition by increasing binding affinity .
- Hydrophobic substituents (e.g., -Br at position 5) improve blood-brain barrier permeability.
Computational docking (AutoDock Vina) using PDB: 2V5Z (MAO-B) predicts binding modes and guides synthetic prioritization .
Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological fluids), and how can they be resolved?
- Methodological Answer : Matrix interference and low analyte concentration require:
- Sample preparation : Solid-phase extraction (C18 cartridges) or protein precipitation (acetonitrile).
- Chromatography : Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water + 0.1% formic acid) with UV detection (λ = 254 nm).
- Validation : Include spike-recovery tests (80–120%) and calibration curves (R² > 0.995) per ICH guidelines .
Q. How should researchers address contradictory data in literature regarding this compound’s metabolic stability?
- Methodological Answer : Replicate studies under standardized conditions (e.g., liver microsomes from same species, pH 7.4, 37°C). Use LC-MS/MS to quantify parent compound and metabolites. Conflicting results may stem from:
- Species variability : Human vs. rat CYP450 isoform selectivity.
- Experimental design : Pre-incubation time differences (e.g., 5 vs. 30 minutes).
Systematic reviews (PRISMA guidelines) and meta-analysis can reconcile discrepancies .
Q. Methodological Resources
- Literature Search : Use CAS registry numbers (e.g., 19278-82-1 for derivatives) in SciFinder® and PubMed’s "All fields" tag for comprehensive retrieval .
- Data Reproducibility : Adhere to Beilstein Journal guidelines for experimental reporting, including full spectral data and purity thresholds (>95%) .
- Ethical Compliance : Exclude patents and non-peer-reviewed sources (e.g., erowid.com ) to ensure data reliability .
Properties
IUPAC Name |
5-methyl-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-7-2-3-9-8(6-7)4-5-10-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZQNAOFWQGLCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171571 | |
Record name | 5-Methylbenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18441-43-5 | |
Record name | 5-Methylbenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18441-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methylbenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018441435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methylbenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylbenzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.457 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYLBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLM9ZJ1WW7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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